molecular formula C9H11BrClN B8246193 6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride

6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride

Cat. No.: B8246193
M. Wt: 248.55 g/mol
InChI Key: WCQHAZZUWAWWEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride typically involves the bromination of 2,3-dihydro-1H-indene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indoline derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 6-Chloro-2,3-dihydro-1H-inden-5-amine hydrochloride
  • 6-Fluoro-2,3-dihydro-1H-inden-5-amine hydrochloride

Uniqueness

6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-6-2-1-3-7(6)5-9(8)11;/h4-5H,1-3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQHAZZUWAWWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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